molecular formula C20H18BrN3O2 B2975264 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1223868-15-2

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Numéro de catalogue B2975264
Numéro CAS: 1223868-15-2
Poids moléculaire: 412.287
Clé InChI: FLQBIIIXBKQFCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide, commonly known as BRD-0476, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BRD-0476 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and chromatin remodeling.

Mécanisme D'action

BRD-0476 binds to the bromodomains of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, preventing them from binding to acetylated lysine residues on histone proteins. This, in turn, leads to the inhibition of gene transcription and chromatin remodeling, ultimately resulting in the suppression of oncogene expression and cancer cell growth.
Biochemical and Physiological Effects:
BRD-0476 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, BRD-0476 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BRD-0476 is its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, BRD-0476 has limitations in terms of its bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.

Orientations Futures

There are several potential future directions for the development of BRD-0476 and other (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. One area of interest is the identification of biomarkers that can predict patient response to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Additionally, combination therapy with other anti-cancer agents may enhance the efficacy of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Finally, the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies.
Conclusion:
BRD-0476 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins makes it an attractive target for cancer therapy, and its anti-inflammatory properties may also make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its efficacy in vivo, the identification of biomarkers and the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies in the future.

Méthodes De Synthèse

The synthesis of BRD-0476 involves the reaction of 2-bromoaniline and 4-morpholinophenylacetic acid in the presence of phosphorus oxychloride to yield the corresponding acyl chloride. The acyl chloride is then reacted with cyanoacetic acid and triethylamine to form the cyanoacrylate intermediate. Finally, the intermediate is reacted with morpholine and sodium methoxide to yield the final product, BRD-0476.

Applications De Recherche Scientifique

BRD-0476 has been extensively studied for its potential use as an anti-cancer agent. (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins are known to play a critical role in the transcription of oncogenes, making them an attractive target for cancer therapy. In preclinical studies, BRD-0476 has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.

Propriétés

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBIIIXBKQFCU-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.